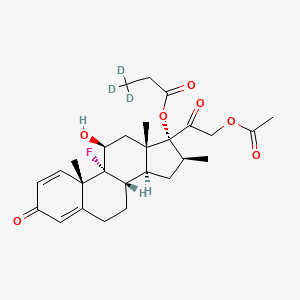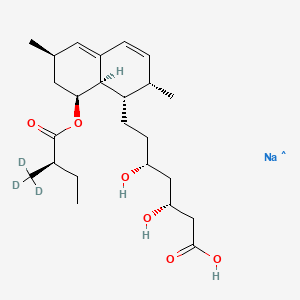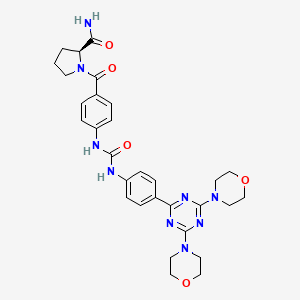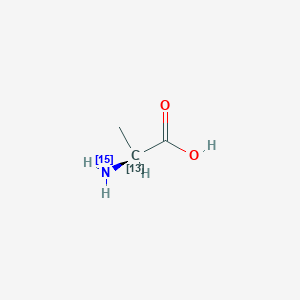
(2S)-2-(15N)azanyl(213C)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(15N)azanyl(213C)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where the nitrogen and carbon atoms are isotopically labeled with (^{15})N and (^{13})C, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in both chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of (^{15})N-labeled ammonia and (^{13})C-labeled acetic acid in a series of reactions that lead to the formation of the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires advanced techniques to ensure high purity and yield. Methods such as continuous flow synthesis and the use of specialized reactors are employed to scale up the production while maintaining the isotopic integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl(213C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(15N)azanyl(213C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and protein synthesis.
Medicine: Utilized in metabolic studies and drug development to track the distribution and interaction of compounds within the body.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl(213C)propanoic acid involves its incorporation into metabolic pathways where it can be traced using spectroscopic techniques. The isotopic labels allow for precise tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes and proteins involved in metabolic processes, where the compound can provide insights into the dynamics and kinetics of these interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminopropanoic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylpropanoic acid: Labeled only with (^{15})N.
(2S)-2-(213C)propanoic acid: Labeled only with (^{13})C.
Uniqueness
(2S)-2-(15N)azanyl(213C)propanoic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tool for studying complex systems. The combination of (^{15})N and (^{13})C labels allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into molecular interactions and transformations.
This compound’s versatility and precision make it an invaluable resource in various scientific disciplines, contributing to advancements in research and technology.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
91.08 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl(213C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-CJQZVISGSA-N |
Isomeric SMILES |
C[13C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


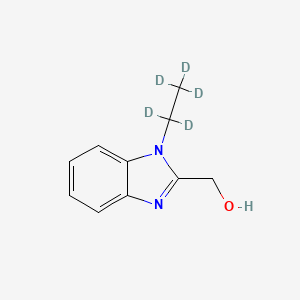
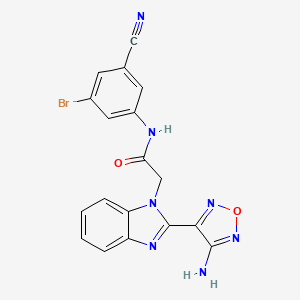
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


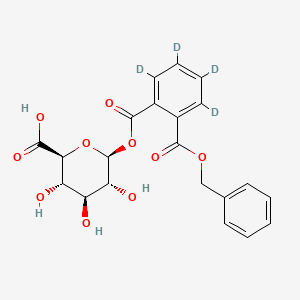
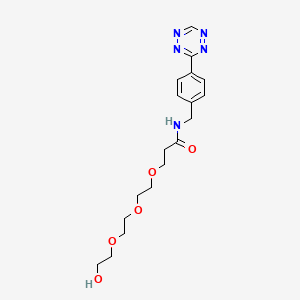
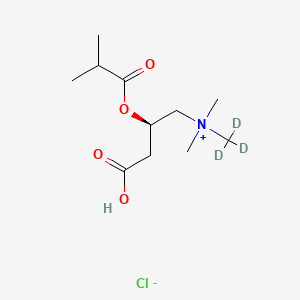

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
